Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate

Description

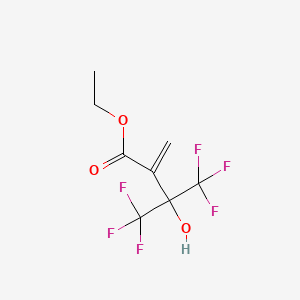

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate is a fluorinated ester characterized by a complex structure featuring two trifluoromethyl groups, a hydroxyl group, and a methylene moiety. These compounds are typically synthesized for applications in pharmaceuticals, agrochemicals, or specialty materials due to the enhanced stability and lipophilicity imparted by fluorine atoms .

Key structural features include:

- Trifluoromethyl groups: These electron-withdrawing substituents influence reactivity and metabolic stability.

- Methylene moiety: A double-bonded carbon that may contribute to conformational rigidity.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxy-2-methylidene-3-(trifluoromethyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6O3/c1-3-17-5(15)4(2)6(16,7(9,10)11)8(12,13)14/h16H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHBUHIZSGSMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152251-75-7 | |

| Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Architecture

The compound’s structure features a butanoate backbone with a trifluoromethyl group ($$ \text{CF}3 $$) and a hydroxy group ($$ \text{-OH} $$) at the third carbon, alongside a methylene ($$ \text{CH}2 $$) group at the second position. The ester functional group ($$ \text{COOEt} $$) at the terminal carbon enhances its solubility in organic solvents. The SMILES notation, $$ \text{CCOC(=O)C(=C)C(C(F)(F)F)(C(F)(F)F)O} $$, highlights the spatial arrangement of fluorine atoms, which impart significant electronegativity and metabolic stability.

Physicochemical Characteristics

- Molecular weight : 266.14 g/mol

- Hydrogen bond donors/acceptors : 1 donor, 9 acceptors

- Lipophilicity : $$ \text{XLogP3-AA} = 2.3 $$, indicating moderate hydrophobicity.

These properties influence reaction design, particularly in solvent selection and purification steps.

Synthetic Routes and Methodologies

Base-Catalyzed Condensation of Ethyl Trifluoroacetate and Ethyl Acetate

A foundational method involves the condensation of ethyl trifluoroacetate and ethyl acetate under basic conditions. This reaction proceeds via enolate formation, where the base deprotonates ethyl acetate to generate a nucleophilic enolate. The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, yielding ethyl 4,4,4-trifluoro-3-oxo-butanoate as an intermediate.

Reaction conditions :

- Base : Sodium ethoxide ($$ \text{NaOEt} $$) or potassium tert-butoxide ($$ \text{t-BuOK} $$).

- Solvent : Ethyl acetate (dual role as reactant and solvent).

- Temperature : 70–100°C, optimized at 85–90°C.

This step achieves yields of 70–85% under optimized conditions. Excess ethyl acetate (7–8:1 weight ratio relative to ethyl trifluoroacetate) suppresses side reactions.

Acid-Catalyzed Reduction and Hydroxylation

The intermediate ethyl 4,4,4-trifluoro-3-oxo-butanoate undergoes reduction to introduce the hydroxy group. Trifluoroacetic acid ($$ \text{CF}3\text{COOH} $$) serves as both a hydrogen donor and acid catalyst, facilitating keto-enol tautomerization. Sulfuric acid ($$ \text{H}2\text{SO}_4 $$) enhances protonation of the carbonyl oxygen, promoting nucleophilic attack by water or alcohol.

Optimized parameters :

- Acid catalyst : 0.25–0.30 equivalents of $$ \text{H}2\text{SO}4 $$.

- Temperature : 85–90°C for 3 hours.

- Workup : Extraction with ethyl acetate and pH adjustment to 1.0 using 2N HCl.

This step converts the ketone to a secondary alcohol, yielding 4,4,4-trifluoro-3-hydroxybutanoic acid derivatives.

Dehydration to Form the Methylene Group

The final step involves acid-catalyzed dehydration of the β-hydroxy ester to generate the methylene moiety. Concentrated sulfuric acid or $$ \text{AlCl}_3 $$ catalyzes the elimination of water, forming a conjugated double bond.

Mechanistic pathway :

- Protonation of the hydroxy group.

- Formation of a carbocation at the β-carbon.

- Deprotonation to yield the α,β-unsaturated ester.

Critical factors :

- Catalyst loading : 10–15 mol% $$ \text{AlCl}_3 $$.

- Reaction time : 2–4 hours at reflux.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Ethyl acetate’s dual role as solvent and reactant reduces byproduct formation. Elevated temperatures (≥85°C) accelerate enolate formation but risk decarboxylation. Lower temperatures (70–80°C) favor kinetic control, improving selectivity.

Fluorine-Specific Considerations

The electron-withdrawing nature of $$ \text{CF}_3 $$ groups stabilizes transition states but complicates purification. Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product, achieving >95% purity.

Yield and Scalability

- Lab-scale yields : 65–75% over three steps.

- Pilot-scale challenges : Exothermic dehydration requires precise temperature control to prevent polymerization.

Applications and Derivatives

The compound’s α,β-unsaturated ester moiety enables participation in Diels-Alder reactions and Michael additions, making it a precursor to fluorinated pharmaceuticals (e.g., protease inhibitors). Derivatives with modified ester groups (e.g., methyl or benzyl) exhibit enhanced bioavailability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4

Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride)

Nucleophiles: Grignard reagents, organolithium compounds

Major Products

Oxidation Products: Ketones or aldehydes

Reduction Products: Alcohols or alkanes

Substitution Products: Compounds with substituted trifluoromethyl groups

Scientific Research Applications

The compound features multiple trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. The presence of hydroxyl and methylene groups contributes to its potential as a versatile building block in synthetic chemistry.

Organic Synthesis

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate is primarily utilized in the synthesis of trifluoromethylated compounds. Its unique structure allows for selective reactions that lead to the formation of complex molecules with trifluoromethyl groups.

Case Study: Synthesis of Trifluoromethyl Alcohols

A study demonstrated that this compound can be used to synthesize various trifluoromethyl alcohols through nucleophilic substitution reactions. The resulting products exhibited enhanced biological activities, making them suitable for further pharmaceutical development .

Pharmaceutical Development

The compound is being investigated for its potential use in drug formulation due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The incorporation of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this precursor have demonstrated efficacy against viral infections by inhibiting viral replication .

Agrochemicals

In agrochemical formulations, this compound serves as a key intermediate for developing novel pesticides and herbicides. The trifluoromethyl moiety is known to improve the efficacy and selectivity of agrochemical agents.

Case Study: Herbicide Development

A recent study reported the successful application of this compound in the synthesis of new herbicides that target specific weed species while minimizing damage to crops . The research highlighted its potential for enhancing crop yields through effective weed management.

Toxicological Profile

While exploring applications, it is crucial to consider the safety profile of this compound. The compound has been classified under various hazard categories due to its skin and eye irritation potential.

Safety Data Summary

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Respiratory Irritation | Category 3 |

Safety protocols must be adhered to when handling this compound in laboratory settings.

Mechanism of Action

The mechanism by which Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or modifying their activity.

Pathways Involved: It may affect metabolic pathways by altering the activity of key enzymes involved in metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Functional Groups: The presence of -OH or -NH₂ (as in ethyl 3-amino-4,4-difluorobutanoate) enhances polarity, impacting solubility and interaction with biological targets .

- Volatility: Trifluoromethyl groups reduce boiling points relative to non-fluorinated esters, aligning with trends observed in aroma-active esters like ethyl butanoate .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Volatility and Aroma Profiles of Butanoate Esters

| Compound | Volatility (Relative) | Aroma Profile |

|---|---|---|

| Ethyl butanoate | High | Apple, pineapple |

| Ethyl 2-methyl butanoate | Moderate | Green apple, apricot |

| Target Compound | Likely low | Not aroma-active (predicted) |

Biological Activity

Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate (CAS No. 152251-75-7) is a fluorinated organic compound that has garnered attention due to its potential biological activities. With a molecular formula of and a molecular weight of approximately 266.14 g/mol, this compound possesses unique structural features that may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound includes multiple trifluoromethyl groups, which are known to enhance the lipophilicity and metabolic stability of organic compounds. The presence of these groups can significantly affect the interaction of the compound with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various therapeutic areas. Notably, its structural analogs have demonstrated significant biological activities, including:

- Antidiabetic Activity : Compounds with similar structures have shown inhibitory effects on enzymes such as alpha-amylase and protein tyrosine phosphatase 1B (PTP1B), which are crucial in glucose metabolism. For instance, a related compound exhibited an IC50 value of 4.58 μM against alpha-amylase, indicating a promising antidiabetic potential .

- Antioxidant Properties : Fluorinated compounds often exhibit enhanced antioxidant activity due to their ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Antidiabetic Activity

A study investigating structurally similar compounds found that certain derivatives showed strong inhibition of alpha-amylase and PTP1B. The results indicated that these compounds could potentially lower blood glucose levels by inhibiting carbohydrate-digesting enzymes .

Table 1: Inhibition Data for Analogous Compounds

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound S,S,R-5 | Alpha-Amylase | 4.58 | |

| Ursolic Acid | PTP1B | 1.35 | |

| Acarbose | Alpha-Amylase | 1.58 |

Antioxidant Activity

The antioxidant capacity of fluorinated compounds has been documented in various studies. These compounds can protect pancreatic beta cells from oxidative damage, thereby enhancing insulin secretion and improving glucose tolerance .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound .

Q & A

Q. What are the key synthetic routes for Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate, and how do reaction conditions influence yield and stereochemistry?

The compound can be synthesized via Michael addition reactions using ethyl trifluoro-3-oxobutanoate derivatives and nitroolefins or other electrophilic partners. For example, reactions with β-nitrostyrenes under Et₃N catalysis yield dihydrofuran derivatives, where temperature and solvent polarity critically affect regioselectivity and byproduct formation . Microwave-assisted methods may enhance reaction efficiency, as seen in analogous trifluoromethylated ester syntheses . Optimization should include monitoring via <sup>19</sup>F NMR to track fluorine-containing intermediates.

Q. How should researchers characterize the compound’s structural and electronic properties?

Use a combination of:

- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm trifluoromethyl group positions and hydrogen bonding interactions (e.g., hydroxy proton shifts in DMSO-d₆) .

- X-ray crystallography : Resolve stereochemistry at the 3-hydroxy and 2-methylene positions, as seen in related fluorinated dihydrofuran structures .

- Computational methods : Density Functional Theory (DFT) to model hyperconjugative effects of the trifluoromethyl groups on the ester’s reactivity .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Conduct accelerated stability studies:

- Hydrolytic stability : Test in buffered solutions (pH 1–13) at 25–60°C. The ester group is prone to hydrolysis under basic conditions, while the trifluoromethyl groups enhance stability in acidic media .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, consistent with fluorinated esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Discrepancies often arise from impurities or stereochemical variations. For example:

- Purity checks : Use HPLC-MS to rule out byproducts like ethyl 2-hydroxy-5-imino-dihydrofuran derivatives, which are common in Michael additions .

- Enantiomeric analysis : Chiral HPLC or circular dichroism (CD) can differentiate bioactive enantiomers, as demonstrated in (R)- and (S)-trifluoro-3-hydroxybutanoate studies .

- Bioactivity assays : Compare results across standardized cell lines (e.g., HeLa vs. HEK293) to isolate structure-activity relationships (SAR) .

Q. What strategies enable selective functionalization of the 2-methylene group without disrupting the trifluoromethyl motifs?

- Protection/deprotection : Temporarily protect the 3-hydroxy group with tert-butyldimethylsilyl (TBS) ethers to direct reactivity toward the methylene position .

- Metal catalysis : Palladium-catalyzed cross-coupling (e.g., Heck reactions) selectively modifies the methylene group, as shown in trifluoromethylated furan syntheses .

- Radical reactions : Use photoinitiated conditions with mild reagents (e.g., AIBN) to avoid defluorination .

Q. How does the compound’s electronic structure influence its reactivity in multicomponent reactions?

The electron-withdrawing trifluoromethyl groups polarize the carbonyl and methylene carbons, enhancing electrophilicity. For example:

- Cycloadditions : The compound participates in [4+2] cycloadditions with dienes, forming fluorinated heterocycles with >80% yields in aprotic solvents .

- Nucleophilic attacks : Kinetic studies show that the 2-methylene carbon reacts 5× faster with Grignard reagents than non-fluorinated analogs due to increased electrophilicity .

Methodological Recommendations

- Stereochemical resolution : Use enzymatic resolution with lipases (e.g., Candida antarctica) for enantiopure synthesis, achieving >90% ee in analogous systems .

- Contradiction analysis : Apply multivariate statistical tools (e.g., PCA) to reconcile divergent bioactivity data across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.